2-(Bromomethyl)-5-(trifluoromethoxy)phenol
Description
Significance of Phenol (B47542) Derivatives in Contemporary Chemical Research
Phenol and its derivatives are a cornerstone of organic chemistry, serving as versatile intermediates and foundational structures for a wide range of applications. wisdomlib.orgfiveable.meatamanchemicals.com These aromatic alcohols are integral to the synthesis of plastics, resins, pharmaceuticals, and agrochemicals. atamanchemicals.comresearchgate.net The hydroxyl group of a phenol is a key functional feature, influencing the molecule's acidity and reactivity. fiveable.me In the realm of medicinal chemistry, phenol derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.neteurekaselect.com The ability to modify the phenolic ring with various substituents allows for the fine-tuning of a molecule's physical, chemical, and biological characteristics, making phenol derivatives a subject of intense and ongoing research. researchgate.net
Strategic Importance of Benzylic Halogen and Perfluoroalkoxy Functionalities in Chemical Design
The strategic incorporation of specific functional groups onto a phenolic backbone can impart highly desirable properties. The benzylic halogen, such as the bromomethyl group in the subject compound, is of particular synthetic utility. Functional groups in the benzylic position are known to be more reactive than their aliphatic counterparts. ucalgary.ca The carbon-bromine bond in a benzylic position is relatively weak and susceptible to nucleophilic substitution and elimination reactions, making it a valuable handle for introducing further molecular complexity. ucalgary.cayoutube.com Benzylic halides are pivotal precursors in the synthesis of a wide array of organic molecules. acs.org
The perfluoroalkoxy group, such as the trifluoromethoxy (-OCF3) group, has also garnered significant attention in modern chemical design, especially in the pharmaceutical and agrochemical industries. bu.eduwikipedia.org The trifluoromethoxy group is highly electronegative and can significantly alter the electronic properties of an aromatic ring. mdpi.com Its inclusion in a molecule can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comnih.gov Compared to a simple methoxy (B1213986) group, the trifluoromethoxy substituent is more resistant to enzymatic breakdown. mdpi.com
Overview of Research Focus on 2-(Bromomethyl)-5-(trifluoromethoxy)phenol within Academic Chemistry
Direct academic research and literature specifically detailing the synthesis and applications of this compound are not extensively documented in publicly available databases. However, the constituent functional groups and their placement on the phenol ring suggest a strong potential for this compound as a valuable building block in organic synthesis. The combination of a reactive benzylic bromide and a modifying trifluoromethoxy group on a phenolic scaffold presents a molecule with multiple sites for synthetic elaboration.
Research on closely related compounds, such as those containing bromo and trifluoromethyl or trifluoromethoxy substituents on a phenol ring, is more prevalent. thermofisher.comthermofisher.comchemscene.comchemicalbook.comchemicalbook.com These studies often focus on the development of novel synthetic methodologies and the exploration of these compounds as intermediates for pharmaceuticals and other advanced materials. The likely research interest in this compound would stem from its potential to serve as a versatile precursor for creating complex molecular architectures with tailored electronic and steric properties. A 2025 study highlighted the utility of substrates with fluoride (B91410) and trifluoromethoxy substitutions in the synthesis of alkyl-alkoxysilanes, indicating the relevance of such functionalized compounds in modern catalysis. acs.org
Detailed Research Findings
While specific research findings for this compound are limited, data for analogous compounds provide insight into the expected properties and reactivity. The table below summarizes key information for related phenolic compounds.
| Compound Name | CAS Number | Molecular Formula | Key Characteristics |
| 2-Bromo-5-(trifluoromethyl)phenol | 402-05-1 | C₇H₄BrF₃O | A low melting solid or light brown liquid, used as a reactant in the synthesis of AMPA receptor modulators. thermofisher.comthermofisher.comchemicalbook.comchemicalbook.comnih.gov |
| 2-Bromo-5-(trifluoromethoxy)phenol | 205371-26-2 | C₇H₄BrF₃O₂ | A liquid at room temperature, noted for its utility in creating novel compounds with desired biological activities in agrochemical and specialty chemical synthesis. |
| (5-Bromo-2-(trifluoromethoxy)phenyl)methanol | 685126-86-7 | C₈H₆BrF₃O₂ | A related alcohol derivative, indicating the synthesis of compounds with similar substitution patterns. |
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrF3O2 |
|---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C8H6BrF3O2/c9-4-5-1-2-6(3-7(5)13)14-8(10,11)12/h1-3,13H,4H2 |
InChI Key |
AYOKCXJHQICKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)CBr |
Origin of Product |
United States |
Reactivity and Transformations of 2 Bromomethyl 5 Trifluoromethoxy Phenol
Reactivity of the Benzylic Bromide Moiety in Phenolic Systems
The bromomethyl group attached to the phenol (B47542) ring is a highly reactive site, primarily due to the stability of the potential benzylic carbocation intermediate and the good leaving group nature of the bromide ion.
Nucleophilic Substitution Reactions (SN1 and SN2 pathways)
Benzylic halides, such as the one present in 2-(bromomethyl)-5-(trifluoromethoxy)phenol, are capable of undergoing nucleophilic substitution through both SN1 and SN2 mechanisms. The specific pathway is influenced by the reaction conditions, including the nature of the nucleophile and the solvent.
SN1 Pathway : The loss of the bromide ion from the benzylic position results in the formation of a resonance-stabilized benzylic carbocation. quora.comstudy.com This stability makes the SN1 pathway a viable mechanism, particularly in the presence of polar protic solvents. study.com
SN2 Pathway : As a primary benzylic halide, it is also susceptible to a concerted SN2 attack by a nucleophile. ucalgary.cakhanacademy.org This pathway is favored by strong nucleophiles and polar aprotic solvents. study.com
The presence of the phenolic hydroxyl group can also influence the reactivity. The acidic proton of the hydroxyl group can be removed by a base to form a phenoxide anion, which is a potent nucleophile and can participate in intramolecular reactions.
Cross-Coupling Reactions Involving Benzylic Halides (e.g., Suzuki-Miyaura, Stille)
The benzylic bromide functionality allows this compound to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. acs.org
Suzuki-Miyaura Coupling : This reaction involves the coupling of the benzylic halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. acs.orgnih.gov This method is highly valued for its tolerance of a wide range of functional groups. acs.orgnih.gov Copper-catalyzed Suzuki-Miyaura reactions of benzylic halides with arylboronates have also been developed, expanding the scope of this transformation. rsc.org Microwave conditions have been shown to facilitate benzylic Suzuki-Miyaura cross-couplings. umt.edu
Stille Coupling : In the Stille reaction, the benzylic halide is coupled with an organotin compound (stannane) catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org This reaction is known for its broad scope, allowing for the coupling of various organic fragments. libretexts.orgorganic-chemistry.org The use of specific ligands can accelerate the reaction, and additives like copper(I) salts can have a synergistic effect. organic-chemistry.orgharvard.edu
Table 1: Comparison of Suzuki-Miyaura and Stille Cross-Coupling Reactions for Benzylic Halides
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids) | Organotin compounds (stannanes) |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) nih.govresearchgate.net | Palladium complexes (e.g., Pd(PPh₃)₄) libretexts.org |
| Advantages | Low toxicity of boron byproducts, high functional group tolerance. acs.orgnih.gov | Wide scope of reactants, air-stable organotin reagents. libretexts.orgorganic-chemistry.org |
| Disadvantages | Can be sensitive to reaction conditions. | Toxicity of organotin compounds. organic-chemistry.org |
Formation of Carbon-Heteroatom Bonds (e.g., ethers, amines, thiols)
The electrophilic nature of the benzylic carbon makes it an excellent substrate for forming bonds with various heteroatom nucleophiles.
Ethers : The reaction with alcohols or phenols, often in the presence of a base, leads to the formation of benzyl (B1604629) ethers through the Williamson ether synthesis. ias.ac.inorganic-chemistry.orgmasterorganicchemistry.com This is a common strategy for protecting hydroxyl groups in organic synthesis. ias.ac.in
Amines : Benzylic amines can be synthesized by reacting the benzylic bromide with ammonia or primary or secondary amines. rsc.orgorganic-chemistry.org However, direct alkylation of ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. chegg.comlibretexts.org Alternative methods like the Gabriel synthesis provide a more controlled route to primary amines. libretexts.orgmasterorganicchemistry.com
Thiols and Thioethers : Reaction with a source of sulfur, such as thiourea followed by hydrolysis, can yield the corresponding benzyl thiol. arkat-usa.org Alternatively, direct reaction with a thiol in the presence of a base affords a benzyl thioether. ias.ac.inorganic-chemistry.org
Chemical Transformations Involving the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group significantly influences the chemical properties of the aromatic ring to which it is attached.
Stability and Reactivity in Diverse Reaction Conditions
The trifluoromethoxy group is known for its high chemical and metabolic stability. mdpi.com This stability is attributed to the strong carbon-fluorine bonds. mdpi.com It is generally inert to many reaction conditions, making it a desirable substituent in the development of stable molecules. reddit.com However, under superacidic conditions, trifluoromethyl-substituted arenes can undergo protolytic defluorination to form carbocationic intermediates. nih.gov
Influence on Aromatic Ring Reactivity and Electrophilic/Nucleophilic Character
The trifluoromethoxy group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. beilstein-journals.orgnih.gov This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration slower than in benzene. beilstein-journals.org Despite being deactivating, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. beilstein-journals.org
Conversely, the electron-withdrawing nature of the trifluoromethoxy group activates the aromatic ring towards nucleophilic aromatic substitution, particularly when other strongly electron-withdrawing groups are present in the ortho or para positions. libretexts.orgchemistrysteps.com
Table 2: Influence of the Trifluoromethoxy Group on Aromatic Ring Reactivity
| Reaction Type | Effect of -OCF₃ Group | Directing Influence |
| Electrophilic Aromatic Substitution | Deactivating beilstein-journals.org | ortho, para-directing beilstein-journals.org |
| Nucleophilic Aromatic Substitution | Activating libretexts.orgchemistrysteps.com | N/A |
Intramolecular Cyclization and Rearrangement Pathways
The structural arrangement of this compound, featuring a phenolic hydroxyl group and a bromomethyl substituent in the ortho position, makes it a prime candidate for intramolecular cyclization. This process is a common and efficient method for the synthesis of benzofuran derivatives. The reaction proceeds via an intramolecular Williamson ether synthesis, a fundamental transformation in organic chemistry.
The most anticipated intramolecular reaction for this compound is its conversion to 6-(trifluoromethoxy)benzo[b]furan. This transformation is typically facilitated by a base, which deprotonates the acidic phenolic hydroxyl group to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the adjacent electrophilic carbon of the bromomethyl group, displacing the bromide ion and resulting in the formation of the fused furan ring.
While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the reviewed literature, the synthesis of benzofurans through the cyclization of ortho-halophenols or related precursors is a well-established synthetic strategy. A variety of bases can be employed to promote this reaction, ranging from alkali metal hydroxides and carbonates to organic bases. The choice of base and solvent can influence the reaction rate and yield.
This intramolecular cyclization represents a direct and atom-economical pathway to a substituted benzofuran, a heterocyclic scaffold present in numerous biologically active compounds and natural products. The reactivity of the starting material is dictated by the proximity and complementary electronic nature of the hydroxyl and bromomethyl functional groups.
Table 1: Anticipated Intramolecular Cyclization of this compound
| Reactant | Product | Reaction Type | Typical Conditions |
| This compound | 6-(trifluoromethoxy)benzo[b]furan | Intramolecular Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaOH, or an organic base), Solvent (e.g., Acetone, DMF, Acetonitrile) |
No significant rearrangement pathways for this compound under standard cyclization conditions are commonly reported. The formation of the five-membered benzofuran ring is generally a favored and thermodynamically stable outcome.
Advanced Applications of 2 Bromomethyl 5 Trifluoromethoxy Phenol As a Chemical Building Block
Synthesis of Complex Organic Scaffolds
Construction of Heterocyclic Systems
One of the most direct and powerful applications of 2-(bromomethyl)-5-(trifluoromethoxy)phenol is in the synthesis of substituted benzofurans. The ortho-relationship of the bromomethyl and hydroxyl groups facilitates intramolecular cyclization reactions. Under basic conditions, the phenolic proton is abstracted to form a phenoxide, which then acts as an intramolecular nucleophile, displacing the bromide to form the five-membered furan ring. This process, a variation of the Williamson ether synthesis, provides a straightforward route to 6-(trifluoromethoxy)benzofuran.
The reaction can be generalized as follows:

Table 1: Synthesis of 6-(trifluoromethoxy)benzofuran
| Reactant | Reagent | Product |
| This compound | Base (e.g., K₂CO₃, NaH) | 6-(Trifluoromethoxy)benzofuran |
This methodology is highly valuable as the benzofuran motif is a core structure in numerous biologically active natural products and pharmaceutical agents. The presence of the trifluoromethoxy group in the resulting benzofuran can significantly enhance its lipophilicity and metabolic stability, properties that are highly desirable in drug discovery.
Formation of Bridged and Polycyclic Architectures
While direct intramolecular cyclization leads to planar heterocyclic systems, this compound can also serve as a key component in the construction of more complex, three-dimensional bridged and polycyclic architectures. For instance, it can be envisioned as a building block in the synthesis of polycyclic ethers, a class of natural products known for their complex structures and potent biological activities.
A plausible strategy involves the coupling of two molecules of this compound with a suitable diol linker under Williamson ether synthesis conditions. The resulting intermediate, possessing two reactive bromomethyl groups, could then undergo a subsequent intramolecular double cyclization to form a bridged polycyclic ether.
Table 2: Proposed Synthesis of a Bridged Polycyclic Ether
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | This compound, Ethane-1,2-diol | Base (e.g., NaH), THF | Bis-ether intermediate |
| 2 | Bis-ether intermediate | Strong, non-nucleophilic base | Bridged polycyclic ether |
This approach, while requiring careful optimization of reaction conditions to favor the desired intramolecular cyclization over polymerization, highlights the potential of this compound in the assembly of intricate and sterically demanding molecular frameworks.
Integration into Polyfunctional Molecules for Further Derivatization
The distinct reactivity of the functional groups in this compound allows for its selective incorporation into larger, polyfunctional molecules. This strategic integration sets the stage for subsequent chemical modifications, making it a valuable tool in multistep organic syntheses and the generation of diverse compound libraries.
Role in Multistep Organic Syntheses
In the context of a multistep synthesis, this compound can be utilized to introduce both a trifluoromethoxyphenyl moiety and a reactive handle for further transformations. For example, the phenolic hydroxyl group can be protected, allowing the bromomethyl group to participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions.
A hypothetical multistep sequence could involve:
Protection of the phenol (B47542): The hydroxyl group is protected, for instance, as a silyl ether, to prevent its interference in subsequent steps.
Grignard formation and reaction: The bromomethyl group is converted to the corresponding Grignard reagent, which can then be reacted with an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond.
Deprotection and further functionalization: Removal of the protecting group reveals the phenolic hydroxyl, which can then be used in subsequent reactions, such as etherification or esterification.
This stepwise approach allows for the controlled and sequential introduction of different molecular fragments, enabling the synthesis of complex target molecules with a high degree of precision.
Preparation of Diversified Compound Libraries
The concept of combinatorial chemistry, which aims to rapidly generate large numbers of structurally related compounds for biological screening, can effectively utilize this compound as a versatile scaffold. The differential reactivity of its functional groups allows for the attachment of a wide variety of building blocks in a systematic and parallel manner.
A strategy for generating a diversified compound library could involve a two-step process:
Parallel etherification: The phenolic hydroxyl group is reacted with a diverse set of alkyl halides to generate a library of ethers.
Parallel nucleophilic substitution: The bromomethyl group of each ether is then reacted with a library of nucleophiles (e.g., amines, thiols) to introduce a second point of diversity.
Table 3: Combinatorial Synthesis Approach
| Step | Scaffold | Diverse Reagent Set 1 | Intermediate Library | Diverse Reagent Set 2 | Final Compound Library |
| 1 | This compound | R¹-X (Alkyl halides) | Library of ethers | ||
| 2 | Library of ethers | Nu-H (Nucleophiles) | Library of di-substituted products |
This approach allows for the rapid and efficient generation of a large and diverse collection of molecules, each containing the core 5-(trifluoromethoxy)phenyl moiety, which can then be screened for desirable biological activities.
Precursor in Materials Science Research for Functional Materials
The incorporation of fluorine-containing groups into polymers is a well-established strategy for imparting unique and desirable properties, such as low dielectric constants, high thermal stability, and increased hydrophobicity. The trifluoromethoxy group, in particular, is known to be effective in this regard. This compound, with its polymerizable functionalities, is an attractive monomer for the synthesis of such advanced materials.
For instance, it can be used in the synthesis of poly(aryl ether)s. The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions with activated aryl fluorides, a common method for poly(aryl ether) synthesis. The bromomethyl group can be converted to other functional groups suitable for polymerization or can be used for post-polymerization modification.
Table 4: Potential Polymerization of a this compound Derivative
| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |
| Derivative of this compound | Nucleophilic aromatic substitution | Poly(aryl ether) with trifluoromethoxy side chains | Low dielectric constant, high thermal stability, hydrophobicity |
The resulting polymers, featuring the trifluoromethoxy group, are expected to exhibit low dielectric constants, making them suitable for applications in microelectronics as insulating materials. Furthermore, their enhanced thermal stability and chemical resistance could make them valuable in a range of demanding industrial applications.
Emerging Trends and Future Research Directions in the Chemistry of Halo and Trifluoromethoxy Substituted Phenols
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes to complex molecules, including functionalized phenols. Traditional methods for the synthesis of such compounds often rely on harsh reagents and generate significant waste. Modern approaches focus on minimizing environmental impact through the use of safer solvents, renewable starting materials, and catalytic processes.
One promising green strategy for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids. This method avoids the use of strong oxidants and allows for the introduction of the hydroxyl group under mild conditions. For instance, the use of aqueous hydrogen peroxide as the oxidant in a solvent like ethanol represents a significantly greener alternative to traditional methods. nih.gov Furthermore, the development of metal-free catalytic systems, potentially utilizing organic photocatalysts, for the synthesis of phenol (B47542) derivatives is a key area of future research. researchgate.net These approaches aim to reduce reliance on precious and potentially toxic heavy metals.
| Parameter | Traditional Synthesis | Green Chemistry Approach |
| Starting Materials | Often petroleum-derived | Potentially bio-based precursors |
| Reagents | Stoichiometric and harsh oxidants/reductants | Catalytic and milder reagents (e.g., H₂O₂) |
| Solvents | Chlorinated and volatile organic compounds | Water, ethanol, or other green solvents |
| Waste Generation | High E-factor (Environmental Factor) | Lower E-factor, potential for recycling |
The synthesis of 2-(bromomethyl)-5-(trifluoromethoxy)phenol could potentially be redesigned to incorporate these green principles. For example, starting from a trifluoromethoxy-substituted arylboronic acid, a green hydroxylation step could be followed by a selective bromomethylation, possibly using a more environmentally benign bromine source than elemental bromine.
Flow Chemistry and Automated Synthesis Applications in Derivatization
Flow chemistry and automated synthesis platforms are transforming the landscape of chemical synthesis and library generation. nih.govresearchgate.netdrugdiscoverytrends.com These technologies offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the ability to rapidly synthesize and screen a large number of derivatives. For a molecule like this compound, which has multiple reactive sites, flow chemistry can be particularly advantageous for achieving selective derivatization.
The derivatization of the phenolic hydroxyl group, for instance, can be readily achieved in a flow setup. By precisely controlling the stoichiometry of reagents and the reaction time, side reactions involving the bromomethyl group can be minimized. Furthermore, multi-step sequences, such as the initial derivatization of the phenol followed by a subsequent reaction at the bromomethyl position, can be "telescoped" into a continuous flow process, eliminating the need for isolation of intermediates. drugdiscoverytrends.com
Potential Flow Chemistry Applications for this compound Derivatization:
| Reaction Type | Batch Chemistry Challenges | Flow Chemistry Advantages |
| O-Alkylation/Acylation | Potential for over-reaction or side reactions. | Precise control of stoichiometry and residence time. |
| Suzuki Coupling of the Bromomethyl Group | Handling of boronic acids and catalyst in batch can be cumbersome. | Automated reagent delivery and in-line purification. |
| Nucleophilic Substitution on the Bromomethyl Group | Exothermic reactions can be difficult to control on a large scale. | Superior heat transfer and safety. |
Automated synthesis platforms can be programmed to systematically vary the reagents used for derivatization, allowing for the rapid generation of a library of compounds based on the this compound scaffold. This high-throughput approach is invaluable for accelerating the discovery of new drug candidates and materials with desired properties.
Chemo- and Regioselective Functionalization Strategies
The presence of multiple reactive sites on this compound necessitates the development of highly chemo- and regioselective functionalization strategies. The phenolic hydroxyl group can direct electrophilic aromatic substitution to the ortho and para positions, while the bromomethyl group is susceptible to nucleophilic attack, and the trifluoromethoxy group can influence the reactivity of the aromatic ring.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the selective functionalization of phenols. acs.orgnih.govsemanticscholar.org For instance, the development of directing groups that can be temporarily installed on the phenolic oxygen can enable the selective C-H activation and functionalization of the aromatic ring at a specific position. This strategy allows for the introduction of a wide range of substituents with high regioselectivity.
Another key challenge is the selective functionalization of one reactive site in the presence of others. For example, performing a reaction at the bromomethyl group without affecting the phenolic hydroxyl requires careful selection of reaction conditions and potentially the use of protecting groups. The trifluoromethoxy group is generally considered to be relatively inert, but its strong electron-withdrawing nature can influence the reactivity of the aromatic ring and the acidity of the phenol.
Examples of Chemo- and Regioselective Functionalization Strategies:
| Target Site | Reaction Type | Key Challenge | Potential Solution |
| Aromatic C-H | Directed C-H Activation | Regioselectivity | Use of removable directing groups on the phenol. |
| Bromomethyl Group | Nucleophilic Substitution | Competing reaction at the phenolic -OH. | Protection of the phenol or use of specific basic conditions. |
| Phenolic Hydroxyl | O-Functionalization | Reactivity of the bromomethyl group. | Mild reaction conditions and selective reagents. |
Development of Novel Catalytic Systems for Advanced Transformations
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of complex molecules like this compound. Advances in catalysis can enable transformations that are difficult or impossible to achieve with traditional methods.
For the bromomethyl group, catalysts can be employed to facilitate a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The development of more active and stable catalysts for these transformations is an ongoing area of research.
The trifluoromethoxy group, while generally stable, can also be a target for catalytic transformation. Recent advances in C-F bond activation could potentially allow for the selective modification of this group, opening up new avenues for derivatization. rsc.org However, the selective activation of a single C-F bond in a trifluoromethoxy group remains a significant challenge.
Furthermore, the development of catalysts that can mediate transformations of the aromatic ring itself is of great interest. For example, catalytic systems that can achieve selective halogenation, nitration, or other electrophilic substitutions with high regioselectivity are highly desirable. Photocatalysis is also emerging as a powerful tool for a variety of organic transformations, and its application to the functionalization of substituted phenols is a promising area for future exploration.
| Functional Group | Transformation | Type of Catalysis |
| Bromomethyl | Cross-Coupling Reactions | Homogeneous (e.g., Palladium) |
| Trifluoromethoxy | C-F Activation/Functionalization | Transition Metal Catalysis |
| Aromatic Ring | C-H Functionalization | Directed Catalysis, Photocatalysis |
The design of multifunctional catalysts that can promote cascade reactions, where multiple bonds are formed in a single operation, is a particularly exciting direction. Such catalysts could significantly streamline the synthesis of complex derivatives from this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
